molecular formula C19H11Cl2F3N4O2 B2533586 1-(4-Chlorobenzyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 338399-22-7

1-(4-Chlorobenzyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No. B2533586
CAS RN: 338399-22-7
M. Wt: 455.22
InChI Key: SNJOAGLKDGVEQC-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl2F3N4O2 and its molecular weight is 455.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound and its derivatives are synthesized through various chemical reactions that involve chlorination, cyclization, and reactions with different nucleophiles. These synthetic routes contribute to the exploration of new chemical entities with potential biological activities. For example, reactions involving chloro-substituted pyridine and pyrimidine derivatives have led to the synthesis of new isoquinoline, naphthyridine, and pyrido[2,3-d]pyrimidine derivatives, showcasing the versatility of these compounds in generating structurally diverse heterocyclic compounds (Al-Issa, 2012).

Pharmaceutical and Biological Applications

  • While excluding direct information on drug use, dosage, and side effects, it's notable that the research around these compounds often targets their potential as leads for drug discovery. For example, derivatives have shown anticonvulsant activities, indicating the relevance of these structures in medicinal chemistry (Mangaiyarkarasi & Kalaivani, 2013).

Material Science and Nonlinear Optical Properties

  • The structural characteristics of these compounds, particularly those with trifluoromethyl groups, have been studied for their potential applications in material science, including the development of nonlinear optical materials. These studies involve detailed analysis of their electronic structures, photophysical properties, and interactions, which are crucial for designing materials with specific optical and electronic functions (Hussain et al., 2020).

Chemical Reactivity and Mechanistic Insights

  • Research on the reactivity of these compounds provides insights into the mechanisms of their formation and interactions with various reagents. This knowledge is instrumental in advancing synthetic methodologies and understanding the chemical behavior of pyrimidine-based compounds in different conditions. The exploration of their reactions with electrophiles, nucleophiles, and other reagents contributes to the broader field of organic chemistry and facilitates the development of new synthetic strategies (Smicius et al., 2002).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2F3N4O2/c20-14-3-1-11(2-4-14)8-27-9-12(6-25)17(29)28(18(27)30)10-16-15(21)5-13(7-26-16)19(22,23)24/h1-5,7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJOAGLKDGVEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=O)N(C2=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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